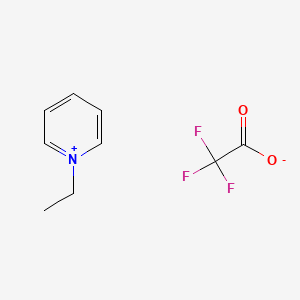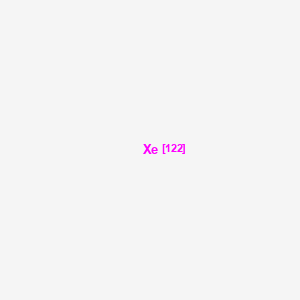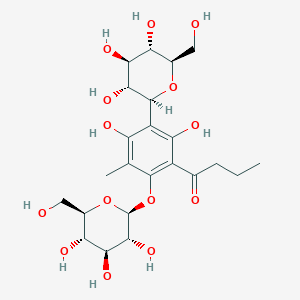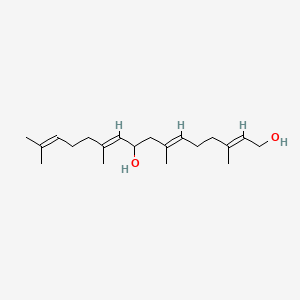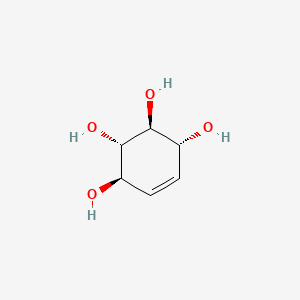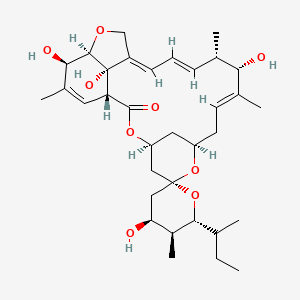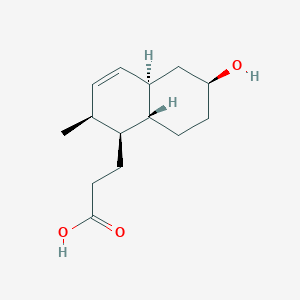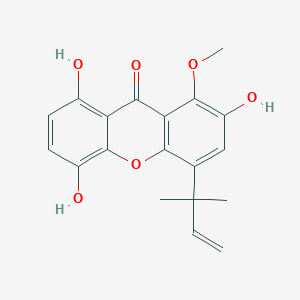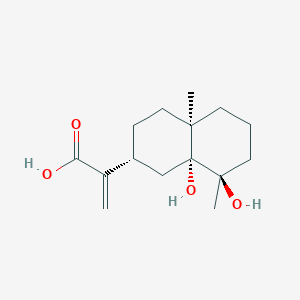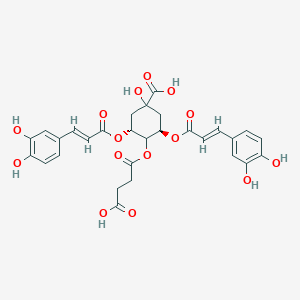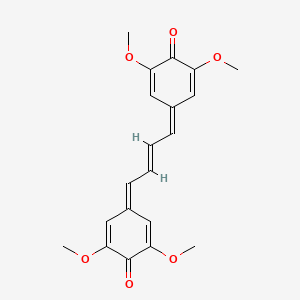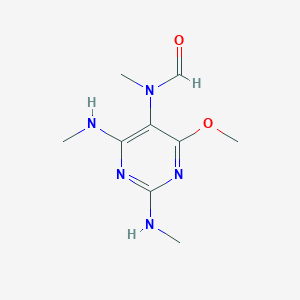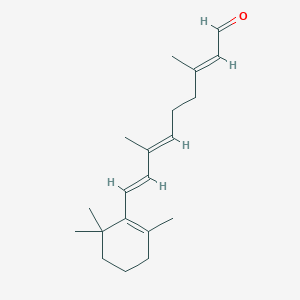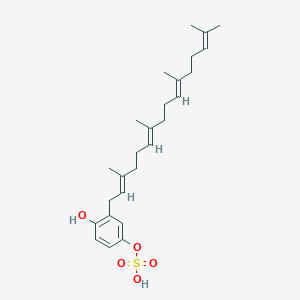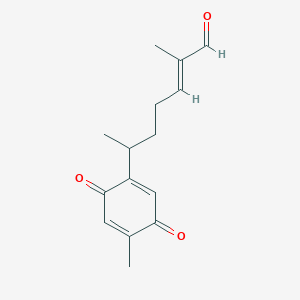
Glandulone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glandulone a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Glandulone a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, glandulone a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, glandulone a can be found in fats and oils. This makes glandulone a a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Phytochemical Studies
Glandulone A, along with other sesquiterpenes and flavonoids, has been identified in the non-volatile metabolome of linear glandular trichomes in the common sunflower, Helianthus annuus. These compounds contribute significantly to the chemical makeup of these plants, suggesting potential applications in phytochemical and botanical studies (Spring et al., 2015).
Synthetic Applications
Research has demonstrated that enantioenriched 2-arylpropylsufonylbenzene derivatives are useful for the synthesis of aromatic bisabolane sesquiterpenes, including Glandulone A. This synthetic approach has allowed for the preparation of Glandulone A in high enantiomeric purity, indicating its potential application in synthetic organic chemistry (Serra, 2014).
Medicinal and Therapeutic Research
While direct research on Glandulone A in medicinal applications is limited, related compounds in the same family of sesquiterpenes have been studied for various medicinal properties. For example, compounds from Poikilacanthus glandulosus exhibit anti-inflammatory properties (Faccim de Brum et al., 2016), and other studies on similar glandulosum species have indicated potential hepatoprotective and antioxidant activities (Tong et al., 2015).
Potential Applications in Antimicrobial and Antifungal Treatments
Studies on different glandulosum species, such as Origanum glandulosum, have shown promising antimicrobial and antifungal activities. These findings suggest that compounds within these species, potentially including Glandulone A, could be explored for use in developing new antimicrobial and antifungal treatments (Bendahou et al., 2008).
Propriétés
Nom du produit |
Glandulone A |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(E)-2-methyl-6-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hept-2-enal |
InChI |
InChI=1S/C15H18O3/c1-10(9-16)5-4-6-11(2)13-8-14(17)12(3)7-15(13)18/h5,7-9,11H,4,6H2,1-3H3/b10-5+ |
Clé InChI |
RBVBEULSUHQTPE-BJMVGYQFSA-N |
SMILES isomérique |
CC1=CC(=O)C(=CC1=O)C(C)CC/C=C(\C)/C=O |
SMILES canonique |
CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C=O |
Synonymes |
glandulone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



